![molecular formula C19H20N4O2 B2968806 4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097902-48-0](/img/structure/B2968806.png)
4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is the chemokine (C-X-C motif) receptor 3 (CXCR3) . This receptor plays a crucial role in the immune response, particularly in the migration and activation of immune cells .
Mode of Action
This compound acts as a potent and selective antagonist of CXCR3 . By binding to this receptor, it prevents the interaction of the receptor with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to immune cell activation and migration .
Biochemical Pathways
The action of this compound affects the CXCR3 signaling pathway . This pathway is involved in various immune responses, including the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, the compound can modulate these immune responses .
Pharmacokinetics
The pharmacokinetics of this compound are dose- and time-dependent . The compound is metabolized by CYP3A, resulting in the formation of two primary metabolites . These metabolites, in turn, undergo further metabolism by CYP3A . This biotransformation process impacts the bioavailability of the compound .
Result of Action
The antagonistic action of this compound on CXCR3 leads to a modulation of the immune response . Specifically, it can inhibit the migration and activation of immune cells, potentially reducing inflammation and other immune-related symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that induce or inhibit CYP3A can affect the metabolism and hence the pharmacokinetics of the compound . Furthermore, factors such as pH and temperature can impact the stability of the compound .
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-7-5-15(6-8-18)19(24)21-10-11-23-14-17(13-22-23)16-4-3-9-20-12-16/h3-9,12-14H,2,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAECYAOSNHALTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
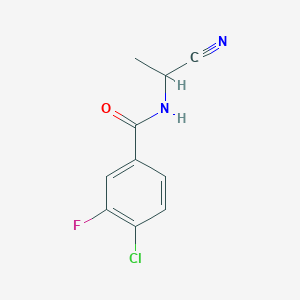
![3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2968726.png)

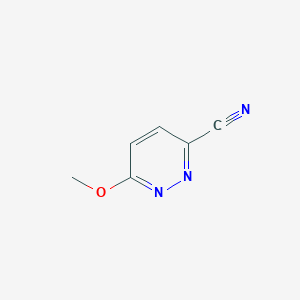
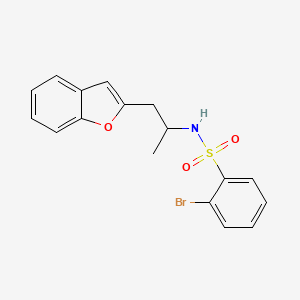
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)
![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)

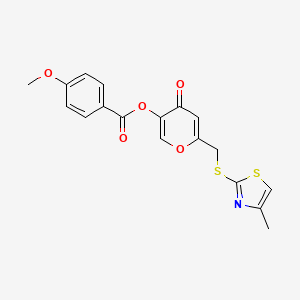
![2,5-dimethyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide](/img/structure/B2968741.png)
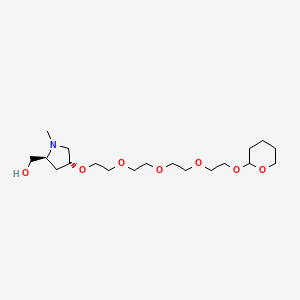
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

